5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyridazine ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with a pyridazine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The furan and pyridazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- 5-iodo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its combination of a furan ring and a pyridazine ring also provides unique electronic properties that can be exploited in different applications .
Biological Activity
5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a furan ring, a pyridazine moiety, and an ethylsulfonyl group, contributing to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Enterococcus faecalis | 62.5 |
Escherichia coli | 125 |
These results indicate that the compound exhibits bactericidal effects, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known to form biofilms and contribute to persistent infections.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro studies demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Inhibition of COX Enzymes
The selectivity and potency of the compound against cyclooxygenase (COX) enzymes are critical for its anti-inflammatory action. The results from a recent study are presented in Table 2.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 1.5 | 0.05 | 30 |
This selectivity index indicates that the compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, preliminary studies suggest that this compound may possess anticancer activity. Investigations into its effects on various cancer cell lines have shown promising results.
Cell Viability Assays
The cytotoxic effects of the compound on cancer cell lines were assessed using standard MTT assays. The results are summarized in Table 3.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate that the compound exhibits significant cytotoxicity against cervical and breast cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have been documented concerning the therapeutic applications of similar compounds in clinical settings. For instance, a study on related pyridazine derivatives showed efficacy in treating resistant bacterial infections and inflammatory conditions, providing a basis for further exploration of this compound in similar contexts.
Properties
IUPAC Name |
5-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZZQJULYRVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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